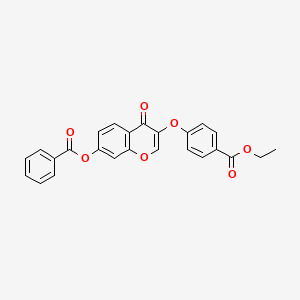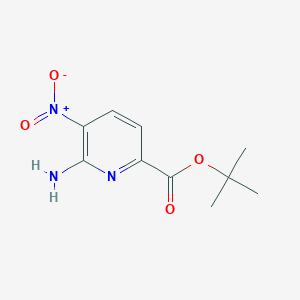
Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate is a chemical compound with the molecular formula C25H18O7 . It has a molecular weight of 430.412. This compound is intended for research use only and is not meant for human or veterinary use.
Molecular Structure Analysis
The molecular structure of Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate consists of 25 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms . The average mass of the molecule is 430.406 Da and the monoisotopic mass is 430.105255 Da .Aplicaciones Científicas De Investigación
Synthesis of Novel Chemical Compounds
- Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate and similar compounds have been utilized in the synthesis of novel chemical entities. For instance, El‐Faham et al. (2013) explored the use of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in synthesizing a series of α-ketoamide derivatives, which includes compounds related to Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate (El‐Faham et al., 2013).
Development of Poly(ethylene glycol) Derivatives
- In the field of polymer science, derivatives of Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate have been utilized. Sedlák et al. (2008) reported the synthesis of 4-poly(ethylene glycol)oxybenzoic acids using a method involving the alkylation of methyl 4-hydroxybenzoate (Sedlák et al., 2008).
Understanding Thermo-oxidative Degradation of Polymers
- The study of thermal and thermo-oxidative degradation of polymers also employs similar compounds. Botelho et al. (2001) conducted a comparative study on the degradation of poly(ethylene terephthalate) and poly(butylene terephthalate), using model compounds like ethylene dibenzoate, which is structurally related to Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate (Botelho et al., 2001).
Synthesis of Heterocyclic Compounds
- Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate is also instrumental in the synthesis of diverse heterocyclic compounds. Honey et al. (2012) detailed the synthesis of various trifluoromethyl heterocycles, indicating the versatility of compounds structurally akin to Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate (Honey et al., 2012).
In Photodegradation Studies
- The compound and its derivatives are used in photodegradation research. Gmurek et al. (2015) investigated the photodegradation of parabens, which are structurally related to Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate. This research provides insights into the degradation of similar compounds under UV light (Gmurek et al., 2015).
Oxidative Coupling in Organic Chemistry
- Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate-related compounds are also significant in oxidative coupling reactions in organic chemistry. Shimizu et al. (2009) discussed the oxidative coupling of benzoic acids with alkynes, a process that is relevant to compounds like Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate (Shimizu et al., 2009).
Exploration of Electroluminescent Materials
- In the field of electroluminescent materials, related compounds are being explored for potential applications. Liu Qian-feng (2006) studied the synthesis of OXD-7, an electroluminescent material, where steps involved compounds similar to Ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate (Liu Qian-feng, 2006).
Propiedades
IUPAC Name |
ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c1-2-29-24(27)17-8-10-18(11-9-17)31-22-15-30-21-14-19(12-13-20(21)23(22)26)32-25(28)16-6-4-3-5-7-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSLIVGKODUQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)
![6-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733727.png)
![N-(1-cyanocyclopentyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2733730.png)

![3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733733.png)
![[2-(Benzotriazol-1-yl)-2-phenylethyl]-trimethylsilane](/img/structure/B2733734.png)
![[3-(Propan-2-yloxy)propyl]urea](/img/structure/B2733735.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2733737.png)

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2733739.png)


![3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2733746.png)